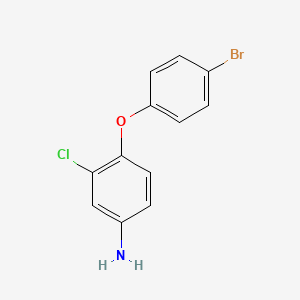![molecular formula C16H30N2 B14410817 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane CAS No. 80883-83-6](/img/structure/B14410817.png)
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,15-Dimethyl-7,15-diazadispiro[515~8~3~6~]hexadecane is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the diazadispiro family, which is known for its sterically hindered nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane undergoes various chemical reactions, including:
Substitution Reactions: Due to the sterically hindered nitrogen atoms, substitution reactions are limited.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyanogen Bromide: for cyano derivatives.
Nitrosyl Chloride: for nitroso derivatives.
Sulfenyl Chloride: for sulfenyl derivatives.
Chlorine: for chloro derivatives.
Major Products
The major products formed from these reactions are the substituted derivatives mentioned above, which can be further utilized in various chemical applications.
Applications De Recherche Scientifique
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized as a stabilizer in polymer production due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane involves its interaction with molecular targets through its sterically hindered nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and biological behavior. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane: The parent compound without the methyl groups.
7-Methyl-15-octyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione: A derivative with additional functional groups.
Uniqueness
7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane is unique due to the presence of two methyl groups at the spiro centers, which adds to its steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds and provides unique opportunities for research and application.
Propriétés
Numéro CAS |
80883-83-6 |
|---|---|
Formule moléculaire |
C16H30N2 |
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
7,15-dimethyl-7,15-diazadispiro[5.1.58.36]hexadecane |
InChI |
InChI=1S/C16H30N2/c1-17-13-15(9-5-3-6-10-15)18(2)16(14-17)11-7-4-8-12-16/h3-14H2,1-2H3 |
Clé InChI |
ICEXSLHQLKSRNM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CCCCC2)N(C3(C1)CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


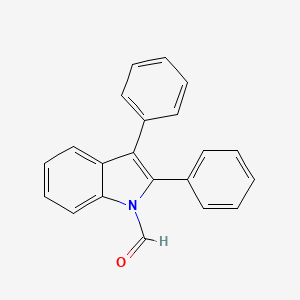
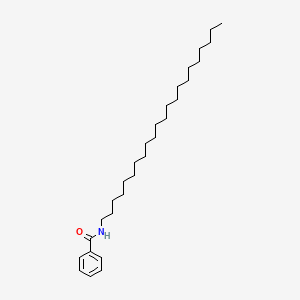
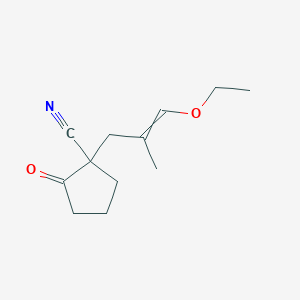
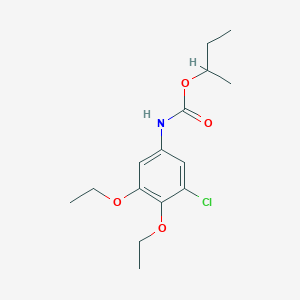
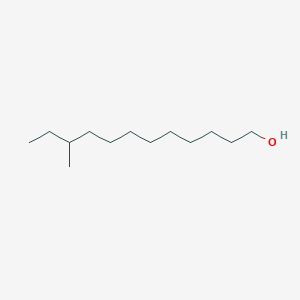

![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
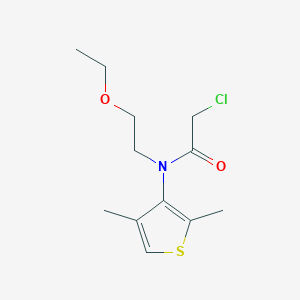
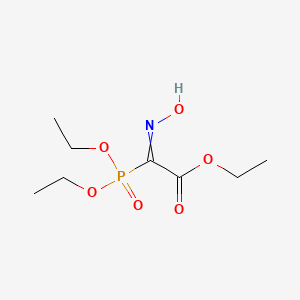
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
